[5-(2-ethylsulfanylpropyl)-3-oxocyclohexen-1-yl] butanoate
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Overview
Description
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester is a chemical compound with the molecular formula C15H24O3S It is known for its unique structure, which includes a butyric acid ester linked to a cyclohexenone ring with an ethylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester typically involves the esterification of butyric acid with a suitable alcohol derivative of the cyclohexenone ring. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohol derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone functionalities allow it to participate in various biochemical reactions, potentially affecting cellular processes. The ethylthio group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Butyric acid 5-[2-(methylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester
- Butyric acid 5-[2-(propylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester
- Butyric acid 5-[2-(phenylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester
Uniqueness
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester is unique due to its specific ethylthio substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
113641-66-0 |
---|---|
Molecular Formula |
C15H24O3S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
[5-(2-ethylsulfanylpropyl)-3-oxocyclohexen-1-yl] butanoate |
InChI |
InChI=1S/C15H24O3S/c1-4-6-15(17)18-14-9-12(8-13(16)10-14)7-11(3)19-5-2/h10-12H,4-9H2,1-3H3 |
InChI Key |
NYEHXJRCWJOVPK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC(=O)CC(C1)CC(C)SCC |
Canonical SMILES |
CCCC(=O)OC1=CC(=O)CC(C1)CC(C)SCC |
Synonyms |
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester |
Origin of Product |
United States |
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